molecular formula C11H8O2S B1361814 4-(3-Thienyl)benzoic acid CAS No. 29886-64-4

4-(3-Thienyl)benzoic acid

Cat. No.: B1361814
CAS No.: 29886-64-4
M. Wt: 204.25 g/mol
InChI Key: FISAUHGRILVMDP-UHFFFAOYSA-N
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Description

4-(3-Thienyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a thienyl group at the para position. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of both benzene and thiophene rings. The presence of the sulfur atom in the thiophene ring imparts distinct electronic properties, making it a valuable compound in various chemical and industrial applications.

Scientific Research Applications

4-(3-Thienyl)benzoic acid has diverse applications in scientific research:

Safety and Hazards

“4-(3-Thienyl)benzoic acid” is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “4-(3-Thienyl)benzoic acid” were not found, research on similar compounds, such as thiazolidinones, suggests that further optimization of these derivatives could lead to more effective drug agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Thienyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a boronic acid and an aryl halide. For this compound, the reaction involves the coupling of 3-thienylboronic acid with 4-bromobenzoic acid under mild conditions using a palladium catalyst and a base such as potassium carbonate in an aqueous or alcoholic solvent .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Thienyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur on both the benzene and thiophene rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl alcohol or benzaldehyde derivatives.

    Substitution: Various substituted benzoic acids and thiophenes.

Comparison with Similar Compounds

  • 4-(2-Thienyl)benzoic acid
  • 4-(4-Thienyl)benzoic acid
  • 3-(3-Thienyl)benzoic acid

Comparison: 4-(3-Thienyl)benzoic acid is unique due to the position of the thienyl group, which affects its electronic properties and reactivity. Compared to its isomers, it may exhibit different reactivity patterns in electrophilic and nucleophilic substitution reactions. The presence of the sulfur atom in the thiophene ring also imparts distinct electronic characteristics, making it a valuable compound for specific applications in materials science and medicinal chemistry .

Properties

IUPAC Name

4-thiophen-3-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-11(13)9-3-1-8(2-4-9)10-5-6-14-7-10/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISAUHGRILVMDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353123
Record name 4-(3-thienyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29886-64-4
Record name 4-(3-Thienyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29886-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-thienyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(thiophen-3-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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